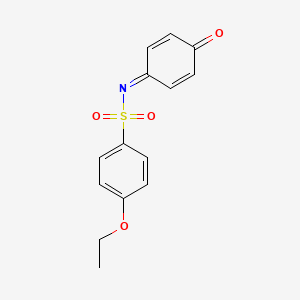![molecular formula C11H9NO5S B12557862 Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate CAS No. 177711-20-5](/img/structure/B12557862.png)
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzoate moiety, with a sulfamoyl group and an oxomethylidene group contributing to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate typically involves esterification reactions. One common method is the reaction of 3-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxomethylidene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxymethyl derivatives, and various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with molecular targets through its reactive functional groups. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxomethylidene group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but lacks the sulfamoyl group.
Ethyl benzoate: A simpler ester without the additional functional groups.
Propargyl benzoate: Contains a propargyl group instead of a prop-2-en-1-yl group.
Uniqueness
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is unique due to the presence of both the sulfamoyl and oxomethylidene groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
177711-20-5 |
|---|---|
Molekularformel |
C11H9NO5S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
prop-2-enyl 3-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C11H9NO5S/c1-2-6-17-11(14)9-4-3-5-10(7-9)18(15,16)12-8-13/h2-5,7H,1,6H2 |
InChI-Schlüssel |
CFIAOLLEDFUYIA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
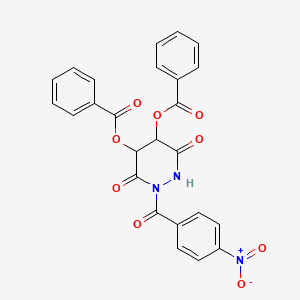
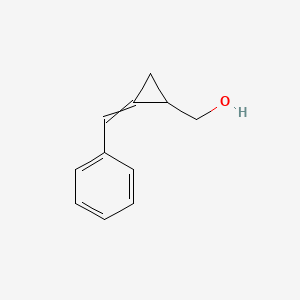
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
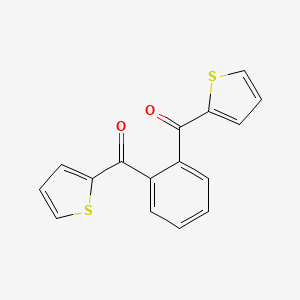
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
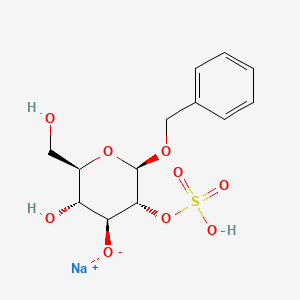
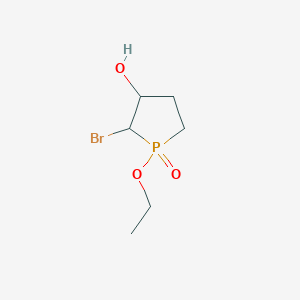
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)

![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

